Cas no 170735-26-9 (2-(3-Chlorophenoxy)acetimidamide)
2-(3-Chlorophenoxy)acetimidamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Chlorophenoxy)acetimidamide
- 2-(3-CHLORO-PHENOXY)ACETAMIDINE
- 2-(3-chlorophenoxy)ethanimidamide
- 2-(3-chlorophenoxy)ethanimidamide(SALTDATA: HCl 0.15NH4Cl)
- Ethanimidamide,2-(3-chlorophenoxy)-
- 2-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID
- 2-(3-Chlorophenoxy)acetamidine
- Ethanimidamide,2-(3-chlorophenoxy)
- CHEMBL4293101
- SCHEMBL7782156
- BDBM50465587
- (3-Chlorophenoxy)ethanimidamide
- DTXSID30574204
- FT-0731477
- 170735-26-9
- AKOS000182098
- DB-011941
-
- MDL: MFCD09055319
- Inchi: 1S/C8H9ClN2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11)
- InChI Key: GQIZPSYLKHRSNS-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)OCC(=N)N
Computed Properties
- Exact Mass: 184.04000
- Monoisotopic Mass: 184.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 59.1Ų
Experimental Properties
- PSA: 59.10000
- LogP: 2.45480
2-(3-Chlorophenoxy)acetimidamide Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-(3-Chlorophenoxy)acetimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1534930-250mg |
2-(3-Chlorophenoxy)acetimidamide |
170735-26-9 | 98% | 250mg |
¥1078 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1534930-1g |
2-(3-Chlorophenoxy)acetimidamide |
170735-26-9 | 98% | 1g |
¥2998 | 2023-04-15 |
2-(3-Chlorophenoxy)acetimidamide Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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2. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 2-(3-Chlorophenoxy)acetimidamide
Comprehensive Overview of 2-(3-Chlorophenoxy)acetimidamide (CAS No. 170735-26-9): Properties, Applications, and Research Insights
2-(3-Chlorophenoxy)acetimidamide (CAS No. 170735-26-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its imidamide functional group and chlorophenoxy moiety, serves as a versatile intermediate in synthetic chemistry. Its unique structure enables applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. Researchers are increasingly exploring its potential due to its bioactive properties and compatibility with modern green chemistry protocols.
The growing interest in 2-(3-Chlorophenoxy)acetimidamide aligns with broader trends in sustainable synthesis and precision medicine. As industries prioritize eco-friendly solvents and atom-efficient reactions, this compound's role in catalytic processes has become a focal point. Recent studies highlight its utility in constructing heterocyclic scaffolds, which are pivotal for designing next-generation therapeutics. Moreover, its low toxicity profile makes it a candidate for crop protection formulations, addressing global demands for safer agrochemicals.
From a molecular perspective, CAS No. 170735-26-9 exhibits notable stereoelectronic effects due to the interplay between its chloro-substituted aromatic ring and the acetimidamide side chain. These features influence its binding affinity in biological systems, a topic frequently searched by chemists investigating structure-activity relationships (SAR). Computational modeling studies suggest that modifications to its core structure could enhance target selectivity, a key consideration for drug repurposing initiatives.
In the context of industrial scalability, 2-(3-Chlorophenoxy)acetimidamide presents challenges and opportunities. Its synthesis typically involves multistep reactions with stringent purification requirements, prompting innovations in continuous flow chemistry. Manufacturers are optimizing protocols to reduce energy consumption while maintaining high yield, reflecting the industry's shift toward circular economy principles. Analytical techniques like HPLC-MS and NMR spectroscopy remain critical for quality control, ensuring compliance with Good Manufacturing Practices (GMP).
Emerging applications of 170735-26-9 extend to material science, where its derivatives contribute to smart coatings and polymeric matrices. The compound's ability to form hydrogen-bonded networks is exploited in designing self-healing materials, a trending topic in nanotechnology forums. Additionally, its photostability under UV irradiation makes it relevant for advanced photoresists used in microelectronics fabrication.
For researchers sourcing CAS 170735-26-9, understanding its storage conditions and handling precautions is essential. While not classified as hazardous, proper desiccation and protection from oxidative degradation are recommended to preserve its integrity. Suppliers often provide technical datasheets detailing solubility parameters and compatibility with common reagents, addressing frequent queries from process chemists.
The future trajectory of 2-(3-Chlorophenoxy)acetimidamide research intersects with artificial intelligence in chemistry. Predictive algorithms are being trained to optimize its derivatization pathways, accelerating the discovery of high-value analogs. Collaborative efforts between academia and industry aim to map its metabolic pathways, particularly for biocatalysis applications. As regulatory frameworks evolve, this compound's environmental fate and biodegradability will likely become central to its commercial adoption.
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